(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Chiral building block Metabotropic glutamate receptors Pharmacological selectivity

Choose enantiopure (1R,3S)-Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1) to eliminate stereochemical risk. Racemic or achiral alternatives produce diastereomeric mixtures that cripple yield and potency in NMDA/mGluR research and antiviral programs. This cis-(1R,3S) scaffold is mandatory for synthesizing cis-ACPD (30‑fold NMDA selectivity vs. trans) and for maintaining the correct spatial orientation in bis(amino acid) HIV inhibitors. Secure reproducible pharmacology with defined stereochemistry.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 876-05-1
Cat. No. B1196770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
CAS876-05-1
Synonymscis-1,3-cyclopentanedicarboxylic acid
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
InChIKeyLNGJOYPCXLOTKL-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-Cyclopentane-1,3-dicarboxylic Acid: A Defined Chiral Cyclic Diacid Scaffold for Stereocontrolled Synthesis


(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1) is a cis-configured, chiral, cyclic diacid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . It is characterized by two carboxylic acid groups located at the 1 and 3 positions of a cyclopentane ring in a specific (1R,3S) absolute stereochemistry [1]. This compound is a white to off-white solid with a melting point of 121°C and pKa values of 4.26 and 5.51, indicative of its moderate polarity and hydrogen-bonding capacity .

Why (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Cannot Be Substituted with Achiral or Racemic Analogs


Substituting the enantiopure (1R,3S)-cyclopentane-1,3-dicarboxylic acid with its achiral analog or a racemic mixture (e.g., cis/trans mixtures) introduces uncontrolled stereochemical variables that critically undermine reaction outcomes in stereospecific applications. The compound's utility as a chiral building block for pharmaceutical targets—including conformationally restricted glutamate analogs [1] and HIV inhibitors —is directly contingent upon its defined stereochemistry. Using a racemate or alternative isomer would yield diastereomeric intermediates, dramatically lowering yield, complicating purification, and risking complete loss of biological activity, as observed in the marked potency differences between the (1S,3R) and (1R,3S) isomers of the key derivative 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) [1].

Quantitative Differentiation of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid: A Comparator-Based Evidence Guide


Enantiomeric Purity Defines Pharmacological Activity: 30-Fold Difference in Receptor Activation Between ACPD Isomers

The derivative (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is up to 30 times more potent in activating metabotropic excitatory amino acid receptors compared to its enantiomer, (1R,3S)-ACPD, when measured in the [3H]phosphoinositide hydrolysis assay in rat hippocampal slices [1]. The (1R,3S) enantiomer was found to be much less potent, efficacious, and selective [1]. This stereospecific activity is directly inherited from the starting (1R,3S)-cyclopentane-1,3-dicarboxylic acid scaffold, underscoring that stereochemical purity is not optional but essential for function.

Chiral building block Metabotropic glutamate receptors Pharmacological selectivity

Divergent In Vivo Pharmacological Profiles: cis-ACPD Exhibits 6-Fold Higher Convulsant Potency than trans-ACPD

In vivo studies in neonatal rats demonstrate that the cis-ACPD isomer, derived from cis-cyclopentane-1,3-dicarboxylic acid, is six times more potent as a convulsant than the trans-ACPD isomer when administered intraperitoneally [1]. Furthermore, cis-ACPD produces extensive dose-related neuronal degeneration at doses of 100-1,000 nmol in the mature brain and 50-200 nmol in the neonatal brain, whereas trans-ACPD shows few signs of neurotoxicity even at doses up to 5,000 nmol [1].

Conformational constraint In vivo pharmacology Excitotoxicity

Receptor Binding Profile Shift: cis-ACPD Shows 30-Fold Preference for NMDA Sites Over Metabotropic Sites

In vitro binding studies reveal a stark contrast in receptor subtype engagement between the cis and trans isomers of ACPD. cis-ACPD was found to be approximately 30 times more potent as a displacer of [3H]CGS-19755 (a selective NMDA receptor ligand) than as a stimulant of phosphoinositide hydrolysis (a measure of metabotropic receptor activation) [1]. In contrast, trans-ACPD was about 12 times more potent in stimulating phosphoinositide hydrolysis than in displacing [3H]CGS-19755 binding [1].

NMDA receptor Metabotropic receptor Binding selectivity

Synthetic Utility as a Chiral Pool Precursor: Enabling Stereocontrolled Construction of Quaternary Centers

The defined (1R,3S)-stereochemistry serves as a crucial starting point for the stereoselective synthesis of complex targets. For example, the stereoselective synthesis of the potent mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) from L-serine relies on a chiral quaternary center constructed via a C–H insertion of an alkylidenecarbene [1]. The absolute configuration of the final product is directly traceable to the stereochemistry of the cyclopentane-1,3-dicarboxylic acid intermediate [1].

Chiral pool synthesis Stereoselective synthesis Quaternary center

Defined Physicochemical Properties: Consistent Solid-State Behavior and Solubility Profile

The compound exhibits a sharp melting point of 121°C, which is characteristic of its crystalline nature and consistent intermolecular hydrogen bonding between the carboxylic acid groups . Its pKa values are 4.26 and 5.51, and it shows slight solubility in water and chloroform when heated . In contrast, the related trans-isomer (CAS 4056-78-4) has different solid-state packing and solubility characteristics, which can lead to variable behavior in crystallization, formulation, or solid-phase synthesis .

Physicochemical property Solid state Preformulation

Validated Application Scenarios for (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Based on Quantitative Evidence


Stereospecific Synthesis of NMDA Receptor-Targeted Probes and Drug Candidates

The (1R,3S)-cyclopentane-1,3-dicarboxylic acid scaffold is the optimal starting material for constructing cis-1-aminocyclopentane-1,3-dicarboxylic acid (cis-ACPD) and its derivatives. As demonstrated, cis-ACPD exhibits a 30-fold preference for NMDA receptor binding over metabotropic receptor activation and is six times more potent in vivo as a convulsant than trans-ACPD [1]. For researchers investigating NMDA receptor-mediated excitotoxicity, ischemia, or certain seizure models, this cis-scaffold is essential to achieve the required pharmacological profile [1].

Synthesis of Enantiopure mGluR Agonists with High Stereochemical Fidelity

For projects requiring the highly potent metabotropic glutamate receptor agonist (1S,3R)-ACPD, the use of enantiopure (1R,3S)-cyclopentane-1,3-dicarboxylic acid as a chiral precursor or for derivatization ensures stereochemical integrity. Failure to use the correct isomer can result in a 30-fold or greater loss in potency at the target receptor [2]. This building block is therefore critical for synthesizing tool compounds and drug leads targeting group I, II, or III mGluRs with defined stereochemistry [3].

Development of Chiral HIV Protease Inhibitor Scaffolds

This diacid is a documented intermediate in the preparation of bis(amino acid) derivatives that act as inhibitors of human immunodeficiency virus (HIV) replication . The specific stereochemistry of the (1R,3S) scaffold is likely required to achieve the correct spatial orientation of the amino acid moieties for optimal binding to the viral protease active site, making this compound a direct procurement target for medicinal chemistry groups engaged in antiviral research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.